molecular formula C9H7F6NO B12086720 Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- CAS No. 85290-64-8

Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-

Cat. No.: B12086720
CAS No.: 85290-64-8
M. Wt: 259.15 g/mol
InChI Key: ZACVTQFCPLQGQB-UHFFFAOYSA-N
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Description

Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- is a fluorinated phenol derivative. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- typically involves the reaction of phenol with trifluoromethyl-containing reagents. One common method involves the use of hexafluoroacetone and phenol under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium phenoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or alkyl groups onto the phenol ring.

Scientific Research Applications

Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

85290-64-8

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

2-(1,1,1,3,3,3-hexafluoropropan-2-ylamino)phenol

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(9(13,14)15)16-5-3-1-2-4-6(5)17/h1-4,7,16-17H

InChI Key

ZACVTQFCPLQGQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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